![molecular formula C22H25N3O3 B7531536 N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531536.png)
N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
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Overview
Description
N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is an endogenous purine nucleoside that plays a crucial role in various physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. The adenosine A1 receptor is widely distributed throughout the central and peripheral nervous system, making it an attractive target for drug development.
Mechanism of Action
N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, meaning that it binds to the receptor and prevents adenosine from binding and activating it. Adenosine A1 receptors are coupled to G proteins, which regulate intracellular signaling pathways that control various physiological processes. By blocking adenosine A1 receptor activation, N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide can modulate these signaling pathways and produce a range of effects.
Biochemical and Physiological Effects:
N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been shown to produce a range of biochemical and physiological effects, depending on the specific tissue and cell type being studied. For example, N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been shown to increase neuronal excitability and synaptic transmission in the hippocampus, suggesting that adenosine A1 receptor activation normally inhibits these processes. N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has also been shown to increase heart rate and blood pressure, consistent with the role of adenosine A1 receptors in regulating cardiovascular function.
Advantages and Limitations for Lab Experiments
N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, meaning that it does not interact with other receptors or produce off-target effects. It is also relatively easy to synthesize, making it readily available for use in research. However, N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has some limitations as well. It has a relatively short half-life, meaning that its effects may be transient and difficult to measure. It also has poor solubility in aqueous solutions, which can limit its use in some experimental paradigms.
Future Directions
There are several future directions for research involving N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been shown to increase wakefulness in animal models, suggesting that adenosine A1 receptor activation may be involved in the regulation of sleep. Another area of interest is the potential therapeutic use of N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in the treatment of cardiovascular diseases, such as hypertension and heart failure. Finally, N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide may be useful as a tool for studying the role of adenosine A1 receptors in various neurological and psychiatric disorders, such as epilepsy and depression.
Synthesis Methods
The synthesis of N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide involves several steps, starting from the reaction of 4-(dimethylamino)phenylacetic acid with 4-nitrobenzoyl chloride to yield 4-nitrophenylacetyl chloride. The resulting compound is then reacted with N-methylpyrrolidine to form 1-(4-nitrophenyl)-2-(N-methylpyrrolidin-1-yl)ethanone. The final step involves the reduction of the nitro group to an amino group using palladium on carbon in the presence of hydrogen gas, followed by the reaction with dimethylcarbamoyl chloride to yield N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide.
Scientific Research Applications
N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. For example, N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been used to investigate the effects of adenosine A1 receptor activation on neuronal excitability and synaptic transmission in the hippocampus, a brain region involved in learning and memory. N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has also been used to study the role of adenosine A1 receptors in the regulation of cardiovascular function, including heart rate and blood pressure.
properties
IUPAC Name |
N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-24(2)22(28)17-10-12-18(13-11-17)23-21(27)19-9-6-14-25(19)20(26)15-16-7-4-3-5-8-16/h3-5,7-8,10-13,19H,6,9,14-15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVYUKBSRLBHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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